Perfluoroenanthic acid

Description

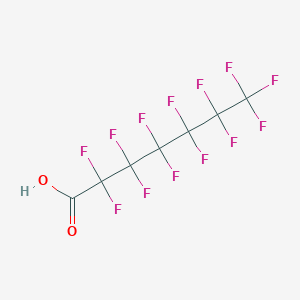

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF13O2/c8-2(9,1(21)22)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)20/h(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWBAMYVPMDSJGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F13COOH, C7HF13O2 | |

| Record name | PFHpA | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

20109-59-5 (hydrochloride salt), 6130-43-4 (ammonium salt) | |

| Record name | Perfluoro-n-heptanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1037303 | |

| Record name | Perfluoroheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1037303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

175 °C | |

| Record name | Perfluoroheptanoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8293 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

> 113.00 °C (> 235.40 °F) - closed cup | |

| Record name | Perfluoroheptanoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8293 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.792 g/cu cm at 20 °C/4 °C | |

| Record name | Perfluoroheptanoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8293 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.133 mm Hg at 25 °C, 1.18 ± 0.01 [log Psd at 298.15 K (Pa)] | |

| Record name | Perfluoroheptanoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8293 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PFHpA | |

| Source | Suuberg Lab, School of Engineering, Brown University | |

| URL | https://doi.org/10.1021/acs.jced.9b00922 | |

| Description | The Suuberg Lab at Brown University is focused on developing modeling tools for examining vapor intrusion, on the thermodynamics of mixtures of high molecular weight organic compounds and on fire safety. | |

Color/Form |

Beige crystalline solid, Low melting solid | |

CAS No. |

375-85-9 | |

| Record name | Perfluoroheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=375-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluoro-n-heptanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluoroheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1037303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluoroheptanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.181 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUOROHEPTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Q4V9K363Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Perfluoroheptanoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8293 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

30 °C | |

| Record name | Perfluoroheptanoic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8293 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Pathways of Perfluoroheptanoic Acid (PFHpA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoroheptanoic acid (PFHpA), a seven-carbon perfluoroalkyl carboxylic acid (PFCA), is a synthetic compound of significant interest due to its unique physicochemical properties and its prevalence as an environmental contaminant. Understanding its synthesis is crucial for managing its environmental footprint, developing remediation strategies, and for its potential applications in various industrial and pharmaceutical contexts. This technical guide provides a detailed overview of the core synthesis pathways of PFHpA, including electrochemical fluorination and telomerization, as well as its formation through the degradation of precursor compounds.

Core Synthesis Pathways

The industrial production of perfluoroheptanoic acid and other per- and polyfluoroalkyl substances (PFAS) is primarily achieved through two major processes: Electrochemical Fluorination (ECF) and Telomerization.

Electrochemical Fluorination (ECF)

Electrochemical fluorination, also known as the Simons process, is a foundational method for the production of a wide range of perfluorinated compounds, including PFHpA.[1][2] The process involves the electrolysis of a solution of a hydrocarbon precursor in anhydrous hydrogen fluoride.[1][3]

Experimental Protocol (Simons Process for Perfluorocarboxylic Acids):

While specific industrial protocols for PFHpA are proprietary, the general procedure for the synthesis of PFCAs via the Simons process can be outlined as follows. This protocol is based on the well-documented synthesis of its eight-carbon homologue, perfluorooctanoic acid (PFOA), and is expected to be analogous for PFHpA.[4][5]

-

Starting Material: Heptanoyl chloride (C₆H₁₃COCl) or heptanoyl fluoride (C₆H₁₃COF) is used as the organic feedstock.

-

Electrolyte: Anhydrous hydrogen fluoride (HF) serves as both the solvent and the fluorine source.

-

Electrolysis Cell: The process is carried out in a specialized electrochemical cell, typically with nickel anodes.[1] The cell potential is maintained at approximately 5-6 V.[1]

-

Fluorination: During electrolysis, the hydrogen atoms on the alkyl chain of the heptanoyl halide are replaced with fluorine atoms. The carbonyl group is converted to an acyl fluoride.

-

Product Isolation: The resulting perfluoroheptanoyl fluoride (C₆F₁₃COF) is then hydrolyzed to yield perfluoroheptanoic acid (PFHpA).

Quantitative Data:

Yields for the electrochemical fluorination of higher carboxylic acids like caprylic acid (the precursor to PFOA) have been reported to vary, with some sources indicating yields in the range of 3 to 16 mol%.[3] Similar yields can be expected for the synthesis of PFHpA. The process is known to produce a mixture of linear and branched isomers, with the linear isomer being the major product.

| Parameter | Value/Description | Citation |

| Starting Material | Heptanoyl chloride or Heptanoyl fluoride | [4][5] |

| Primary Reagent | Anhydrous Hydrogen Fluoride (HF) | [1] |

| Anode Material | Nickel | [1] |

| Cell Potential | 5-6 V | [1] |

| Intermediate Product | Perfluoroheptanoyl fluoride (C₆F₁₃COF) | [3] |

| Final Product | Perfluoroheptanoic acid (C₆F₁₃COOH) | [3] |

| Reported Yield (analogue) | 3-16 mol% (for C8 homologue) | [3] |

| Key Byproducts | Branched isomers, shorter-chain PFCAs, perfluorinated cyclic ethers | [6] |

Reaction Mechanism:

The exact mechanism of the Simons process is complex and still a subject of discussion. One proposed mechanism involves the formation of a high-valent nickel fluoride layer on the anode which acts as the fluorinating agent.[7]

Telomerization

Telomerization is another significant industrial process used to manufacture perfluoroalkyl substances.[8][9] This method involves the reaction of a "telogen" (a molecule that provides the end groups of the polymer chain) with a "taxogen" (a monomer).[10] For the synthesis of PFHpA precursors, perfluoroethyl iodide is a common telogen and tetrafluoroethylene (TFE) is the taxogen.[8]

Experimental Protocol (Telomerization for Perfluoroalkyl Iodides):

The telomerization process typically produces a mixture of perfluoroalkyl iodides of varying chain lengths. The C₆F₁₃I, a precursor to PFHpA, can be obtained from this mixture.

-

Reactants: Perfluoroethyl iodide (C₂F₅I) as the telogen and tetrafluoroethylene (CF₂=CF₂) as the taxogen.[8]

-

Initiation: The reaction is a free-radical process and can be initiated thermally or with a chemical initiator.[11]

-

Reaction Conditions: The reaction is typically carried out in a tubular reactor at elevated temperatures, for instance, in the range of 300° to 360° C.[12] The molar ratio of the telogen to the taxogen is a critical parameter to control the chain length of the products.[13]

-

Product Mixture: The reaction yields a mixture of perfluoroalkyl iodides with the general formula C₂F₅(CF₂CF₂)nI. The desired C₆F₁₃I corresponds to n=2.

-

Conversion to PFHpA: The resulting perfluorohexyl iodide (C₆F₁₃I) is then converted to a fluorotelomer alcohol (FTOH), which can be subsequently oxidized to PFHpA.

Quantitative Data:

The distribution of telomers with different chain lengths is dependent on the reaction conditions, particularly the molar ratio of reactants. By adjusting these conditions, the yield of the desired C₆F₁₃I can be optimized.

| Parameter | Value/Description | Citation |

| Telogen | Perfluoroethyl iodide (C₂F₅I) | [8] |

| Taxogen | Tetrafluoroethylene (TFE, CF₂=CF₂) | [8] |

| Reaction Type | Free-radical telomerization | [11] |

| Temperature Range | 300-360 °C | [12] |

| Intermediate Product | Perfluorohexyl iodide (C₆F₁₃I) | [8] |

| Subsequent Steps | Conversion to 6:2 Fluorotelomer Alcohol and Oxidation | [9] |

| Key Byproducts | Mixture of perfluoroalkyl iodides with varying chain lengths | [13] |

Reaction Mechanism:

The telomerization process proceeds via a free-radical chain mechanism involving initiation, propagation, and termination steps.

Formation from Precursor Compounds

Perfluoroheptanoic acid can also be formed in the environment through the degradation of various precursor compounds, most notably fluorotelomer alcohols (FTOHs). The 6:2 FTOH (F(CF₂)₆CH₂CH₂OH) is a key precursor to PFHpA.

Degradation of 6:2 Fluorotelomer Alcohol (6:2 FTOH)

The atmospheric oxidation and biodegradation of 6:2 FTOH can lead to the formation of PFHpA and other perfluorinated carboxylic acids.[14][15]

Experimental Observations:

Studies have shown that the degradation of 6:2 FTOH can yield PFHpA, although it is often a minor product compared to perfluorohexanoic acid (PFHxA) and perfluoropentanoic acid (PFPeA).[16][17] The formation of PFHpA from 6:2 FTOH is thought to occur via an α-oxidation pathway, which has been observed in mammalian hepatocytes but is less expected in the environment.[16] However, some studies have detected PFHpA as a degradation product in soil and plant systems.[16][17]

Quantitative Data on Degradation Products:

The yields of different PFCAs from the degradation of 6:2 FTOH vary depending on the environmental conditions and the specific microorganisms involved.

| Precursor | Degradation Product | Molar Yield (%) | Environment | Citation |

| 6:2 FTOH | PFHxA | ~3.0 | Soil and Shoot | [17] |

| 6:2 FTOH | PFPeA | ~2.6 | Soil and Shoot | [17] |

| 6:2 FTOH | PFBA | ~0.4 | Soil and Shoot | [17] |

| 6:2 FTOH | PFHpA | Detected, but yield not quantified | Soil and Shoot | [16][17] |

| 6:2 diPAP | PFHpA | 0.01 (in soil) | Soil | [16] |

Degradation Pathway:

The biotransformation of 6:2 FTOH involves a series of oxidation steps.

Conclusion

The synthesis of perfluoroheptanoic acid is primarily achieved through established industrial processes, namely electrochemical fluorination and telomerization. While detailed, publicly available experimental protocols specifically for PFHpA are scarce, the principles of these methods are well-understood from the production of other perfluoroalkyl substances. Furthermore, the environmental degradation of precursor compounds, such as 6:2 fluorotelomer alcohol, represents a significant non-industrial source of PFHpA. A thorough understanding of these synthesis and formation pathways is essential for researchers and professionals working to address the environmental and health impacts of PFAS and to explore their potential applications.

References

- 1. Electrochemical fluorination - Wikipedia [en.wikipedia.org]

- 2. Simons: Joseph Simons | Materials Research Institute [mri.psu.edu]

- 3. notes.fluorine1.ru [notes.fluorine1.ru]

- 4. scholars.ncu.edu.tw [scholars.ncu.edu.tw]

- 5. acs.org [acs.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. "Characteristics and Mechanism for the Simons Electrochemical Fluorinat" by Wen-lin XU, Bao-tong LI et al. [jelectrochem.xmu.edu.cn]

- 8. researchgate.net [researchgate.net]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. researchgate.net [researchgate.net]

- 11. Unexpected Radical Telomerisation of Vinylidene Fluoride with 2-Mercaptoethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US5268516A - Synthesis of perfluoroalkyl iodides - Google Patents [patents.google.com]

- 13. CN101805240B - Telomerization method of perfluoroalkyl iodide - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Degradation and Plant Transfer Rates of Seven Fluorotelomer Precursors to Perfluoroalkyl Acids and F-53B in a Soil-Plant System with Maize (Zea mays L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

Environmental Fate and Transport of Perfluoroheptanoic Acid (PFHpA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoroheptanoic acid (PFHpA), a member of the per- and polyfluoroalkyl substances (PFAS) family, is a synthetic seven-carbon perfluorinated carboxylic acid. Due to the exceptional stability of the carbon-fluorine bond, PFHpA, like other PFAS, is highly persistent in the environment.[1][2] Its widespread use in various industrial and consumer products has led to its ubiquitous presence in the environment, raising concerns about its potential impact on ecosystems and human health.[3] This technical guide provides a comprehensive overview of the environmental fate and transport of PFHpA, summarizing key quantitative data, detailing experimental protocols for its analysis, and visualizing its environmental pathways and potential toxicological mechanisms.

Physicochemical Properties of PFHpA

The environmental behavior of a chemical is largely dictated by its physicochemical properties. PFHpA is a solid at ambient temperatures with a relatively low melting point.[1][4] It is a strong acid, existing predominantly as the perfluoroheptanoate anion in environmentally relevant pH ranges.[1] Its properties influence its partitioning between air, water, soil, and biota.

Table 1: Physicochemical Properties of Perfluoroheptanoic Acid (PFHpA)

| Property | Value | Reference |

| Molecular Formula | C₇HF₁₃O₂ | [2] |

| Molecular Weight | 364.06 g/mol | [2] |

| Physical State | Solid | [1] |

| Melting Point | 31-36 °C | [1] |

| Boiling Point | 177 °C (experimental) | [1] |

| Vapor Pressure | 17.7 Pa (experimental) | [1] |

| Water Solubility | 3727 mg/L (for the ammonium salt) | [1] |

| pKa | < 1 (strong acid) | [1] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 4.67 | [5] |

| Log Kₒc (Organic Carbon-Water Partition Coefficient) | 1.31 (for soil) - 2.1 (for sediment) | [6] |

Environmental Fate

The environmental fate of PFHpA is characterized by its extreme persistence and potential for bioaccumulation. Understanding its degradation, partitioning, and bioaccumulation potential is crucial for assessing its environmental risk.

Degradation

PFHpA is highly resistant to natural degradation processes.

-

Biodegradation: Studies on a range of perfluorinated substances have shown no significant evidence of biodegradation under typical environmental conditions.[1] The strong carbon-fluorine bond is not readily cleaved by microbial enzymes.

-

Photodegradation: While direct photolysis of PFHpA in the environment is considered negligible, advanced oxidation processes involving photocatalysis have shown promise in laboratory settings for degrading perfluorinated compounds.[7] These processes often involve the generation of highly reactive species that can break the C-F bond.

-

Hydrolysis: PFHpA is resistant to hydrolysis under environmental conditions.[1]

Table 2: Environmental Degradation of PFHpA

| Degradation Process | Rate/Efficiency | Conditions | Reference |

| Biodegradation | Negligible | Aerobic and anaerobic environmental conditions | [1] |

| Photodegradation (Direct) | Negligible | Environmental sunlight | [7] |

| Photocatalytic Degradation | >90% removal (for PFOA) | Cold Atmospheric Plasma (CAP) treatment, 60 min | [7] |

| Ultrasonic Degradation | >85% degradation (for PFPeA, PFHxA, PFOA) | pH 10.01, 120 min | [8] |

Partitioning

PFHpA's partitioning behavior determines its distribution in different environmental compartments.

-

Soil and Sediment: PFHpA can adsorb to soil and sediment, with the extent of sorption influenced by the organic carbon content and the physicochemical properties of the soil.[6] Shorter-chain PFAS like PFHpA are generally more mobile in soil and groundwater compared to their longer-chain counterparts.[9]

-

Water: Due to its high water solubility, PFHpA is readily transported in aquatic systems.[1] It has been detected in surface water, groundwater, and drinking water.[9][10]

-

Air: While PFHpA itself has a low vapor pressure, it can be transported through the atmosphere adsorbed to particulate matter or as a result of the atmospheric degradation of volatile precursor compounds.[11][12]

Table 3: Partitioning Coefficients for PFHpA

| Coefficient | Value | Matrix | Reference |

| Log Kₒc | 1.31 - 2.1 | Soil/Sediment | [6] |

Bioaccumulation and Biomagnification

PFHpA has the potential to bioaccumulate in organisms, although its bioaccumulation potential is generally considered to be lower than that of longer-chain perfluorinated carboxylic acids like PFOA.[1] It has been detected in various biota, including fish and wildlife.[3][13] While there is evidence of bioaccumulation, the extent of biomagnification through the food web is still under investigation.[1]

Table 4: Bioaccumulation of PFHpA

| Organism | Tissue | Concentration Range (ng/g) | Reference |

| Fish | Muscle | <0.005 - 0.02 | [13] |

| Human | Serum (geometric mean) | 0.05 | [2] |

Environmental Transport

The transport of PFHpA in the environment is a complex process involving multiple pathways.

-

Aquatic Transport: The primary mode of transport for PFHpA is through aquatic systems due to its high water solubility.[1] It can be transported over long distances in rivers and ocean currents.

-

Atmospheric Transport: Long-range atmospheric transport can occur through the movement of PFHpA adsorbed to particles or via the transport and subsequent degradation of volatile precursors.[11][12]

-

Groundwater Leaching: PFHpA's mobility in soil makes it a potential groundwater contaminant.[9] It can leach from contaminated soils and enter groundwater, posing a risk to drinking water sources.

Below is a logical diagram illustrating the key environmental transport pathways of PFHpA.

Experimental Protocols

Accurate and reliable analytical methods are essential for monitoring the presence and concentration of PFHpA in various environmental matrices.

Analysis of PFHpA in Water Samples

Method: Solid Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol:

-

Sample Collection: Collect water samples in polypropylene bottles. Avoid using glass containers to prevent potential adsorption of PFAS.[14]

-

Sample Preservation: Store samples at 4°C and analyze as soon as possible.

-

Spiking: Add a known amount of isotopically labeled PFHpA internal standard to the sample to correct for matrix effects and extraction losses.

-

Solid Phase Extraction (SPE):

-

Condition a weak anion exchange (WAX) SPE cartridge with methanol and then with water.

-

Load the water sample onto the conditioned cartridge.

-

Wash the cartridge with a solution such as ammonium acetate to remove interferences.

-

Elute the PFHpA from the cartridge using an appropriate solvent, typically a basic methanolic solution (e.g., 0.1% ammonium hydroxide in methanol).

-

-

Concentration: Evaporate the eluate to a small volume under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in a suitable solvent (e.g., methanol/water mixture) for LC-MS/MS analysis.

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into an LC system equipped with a C18 column for separation.[15]

-

Use a mobile phase gradient of water and methanol, both typically containing a modifier like ammonium acetate or formic acid.

-

Detect and quantify PFHpA using a tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM).[15]

-

Below is a workflow diagram for the analysis of PFHpA in water.

Analysis of PFHpA in Biota Samples

Method: Solvent Extraction followed by SPE cleanup and LC-MS/MS.

Protocol:

-

Sample Homogenization: Homogenize the tissue sample (e.g., fish fillet, liver).

-

Spiking: Add an isotopically labeled PFHpA internal standard to the homogenized sample.

-

Solvent Extraction:

-

Extract the sample with a suitable organic solvent, such as acetonitrile or a mixture of methanol and methyl tert-butyl ether (MTBE).

-

Use techniques like sonication or shaking to enhance extraction efficiency.

-

-

Centrifugation and Supernatant Collection: Centrifuge the sample and collect the supernatant containing the extracted PFHpA.

-

Solid Phase Extraction (SPE) Cleanup:

-

Pass the supernatant through a cleanup cartridge (e.g., a combination of WAX and graphitized carbon black) to remove lipids and other matrix interferences.[16]

-

-

Concentration and Reconstitution: Concentrate the cleaned extract and reconstitute it in a solvent compatible with LC-MS/MS analysis.

-

LC-MS/MS Analysis: Analyze the sample using LC-MS/MS as described for water samples.

Potential Toxicological Signaling Pathways

While the specific toxicological pathways of PFHpA are not as extensively studied as those of PFOA and PFOS, its structural similarity suggests that it may exert its effects through similar mechanisms. Studies on PFOA and PFOS have implicated several signaling pathways in their toxicity, including the induction of apoptosis (programmed cell death) and the disruption of cellular metabolism.[4][17][18][19][20][21]

A potential signaling pathway for PFHpA-induced cellular toxicity is illustrated below. This is a generalized pathway based on the known effects of other perfluorinated carboxylic acids.

Conclusion

Perfluoroheptanoic acid is a persistent and mobile environmental contaminant with the potential for bioaccumulation. Its resistance to degradation and its ability to be transported over long distances in both aquatic and atmospheric systems contribute to its global distribution. The analytical methods for its detection are well-established, allowing for effective monitoring in various environmental media. While the specific toxicological profile of PFHpA is still under investigation, its structural similarity to other well-studied PFAS raises concerns about its potential health effects. Further research is needed to fully understand the long-term environmental fate, transport, and toxicological implications of PFHpA to inform effective risk assessment and management strategies.

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. Perfluoroheptanoic acid | C6F13COOH | CID 67818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. healthvermont.gov [healthvermont.gov]

- 4. mdpi.com [mdpi.com]

- 5. files.nc.gov [files.nc.gov]

- 6. diva-portal.org [diva-portal.org]

- 7. Per- and Polyfluoroalkyl Substance (PFAS) Degradation in Water and Soil Using Cold Atmospheric Plasma (CAP): A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Per- and Polyfluoroalkyl Substances in Drinking Water Using Solid-Phase Extraction and LC-MS/MS | Separation Science [sepscience.com]

- 15. agilent.com [agilent.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Probing the Cell Apoptosis Pathway Induced by Perfluorooctanoic Acid and Perfluorooctane Sulfonate at the Subcellular and Molecular Levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Molecular mechanisms of PFOA-induced toxicity in animals and humans: Implications for health risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Effects of Perfluorooctanoic Acid on the Associated Genes Expression of Autophagy Signaling Pathway of Carassius auratus Lymphocytes in vitro [frontiersin.org]

- 20. Perfluorooctanoic Acid Induces Ferroptosis in Hepatocytes via Oxidative Stress and AKT/GSK3β/β-Catenin Pathway Disruption - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Effects of perfluorooctanoate and perfluorooctane sulfonate exposure on hepatoma Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Toxicological Profile of Perfluoroheptanoic Acid (PFHpA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoroheptanoic acid (PFHpA), a member of the per- and polyfluoroalkyl substances (PFAS) family, is an environmental contaminant of growing concern. Its persistence, bioaccumulative potential, and suspected toxicity necessitate a thorough understanding of its toxicological profile.[1] This technical guide provides a comprehensive overview of the in vitro toxicology of PFHpA, drawing from available research and contextualizing its effects within the broader class of PFAS compounds. While specific data on PFHpA is emerging, this document leverages findings on structurally similar and well-studied analogs like perfluorooctanoic acid (PFOA) to infer potential mechanisms of toxicity. The information is presented to support further research and risk assessment of this compound.

Cytotoxicity of Perfluoroheptanoic Acid and Related PFAS

In vitro studies are crucial for determining the cytotoxic potential of chemical compounds. The cytotoxicity of PFAS has been shown to be dependent on the length of their carbon chain. Generally, longer-chain PFAS exhibit greater cytotoxicity in vitro.[2]

Table 1: Comparative Cytotoxicity of PFHpA and Other PFAS in Vitro

| Compound | Cell Line | Assay | Endpoint | Effective Concentration | Reference |

| PFHpA | HepG2 | Cell Viability | Not specified | Investigated in mixtures | [2] |

| PFOA | HepG2 | MTT Assay | IC25 | 129.3 µmol/L | [3] |

| PFOA | HepG2 | MTT Assay | IC50 | 235.74 µmol/L | [3] |

| PFOA | HepG2 | MTT Assay | IC75 | 429.96 µmol/L | [3] |

| PFOA | Vero | Not specified | Cytotoxicity | > 50 µM (21 µg/mL) | [4] |

| PFOA | L02 | CCK-8 Assay | Time- and dose-dependent decrease in viability | Not specified | [5] |

| PFOA | MIHA | CCK-8 Assay | Time- and dose-dependent decrease in viability | Not specified | [5] |

| PFOA | Porcine Cumulus Cells | Not specified | LC50 | 158 µM | [6] |

| PFOSA | HepaRG | Not specified | Highest cytotoxicity among 6 tested PFAS | Not specified | [7] |

Genotoxicity Profile

The genotoxic potential of PFAS is a significant area of investigation. While some studies suggest that single PFAS compounds are generally not genotoxic, mixtures of these substances may exhibit genotoxic effects.[8]

Table 2: Genotoxicity of PFHpA and Other PFAS in Vitro

| Compound/Mixture | Cell Line/System | Assay | Result | Reference |

| PFOS (untreated) | S. typhimurium (Ames MPF™ assay) | Mutagenicity | Non-genotoxic | [8] |

| PFAS Mixture (including PFHpA) | S. typhimurium (Ames test) | Mutagenicity | Genotoxic with a dose-response relationship | [8] |

| PFOA | S. typhimurium (Ames test) | Mutagenicity | Not mutagenic | [4][9] |

| PFHxS, PFOA, PFOS, PFNA | HepG2 | Comet Assay | Dose-dependent increase in DNA damage (2x10⁻⁷ to 2x10⁻⁵ M) | [10] |

| PFAS Mixtures | HepG2 | Comet Assay | Genotoxicity demonstrated | [11] |

Oxidative Stress and Cellular Mechanisms

A growing body of evidence indicates that PFAS, including PFOA, can induce oxidative stress in vitro, leading to a cascade of cellular events.[12][13]

Table 3: Oxidative Stress Markers Induced by PFAS in Vitro

| Compound | Cell Line | Parameter | Observation | Concentration | Reference |

| PFHxS, PFOA, PFOS, PFNA, PFDA, PFUnA | HepG2 | Reactive Oxygen Species (ROS) Generation | Significant increase | Not specified | [10] |

| PFHxS, PFUnA | HepG2 | ROS Generation | Dose-dependent increase | Not specified | [10] |

| PFOA | Vero | ROS Generation | Increase | 500 µM | [4] |

| PFOA | Porcine Cumulus Cells | ROS Generation, Protein Carbonylation, DNA Damage | Significant increase | 40 µM | [6] |

| PFOA | Human PBMCs | ROS Production | Increase | All concentrations from 0.1 µg/mL (1h incubation) | [14] |

| PFOA | HepG2 | Total Antioxidant Capacity (TAC) | Significant decrease | Not specified | [10] |

Signaling Pathways Implicated in PFAS Toxicity

In vitro studies have begun to elucidate the molecular signaling pathways affected by PFAS exposure. These pathways are often linked to cellular proliferation, apoptosis, and metabolic regulation.

Experimental Workflow for In Vitro PFAS Toxicity Assessment

Caption: General experimental workflow for assessing the in vitro toxicity of PFAS.

PFOA-Induced Oxidative Stress and Apoptosis Signaling

Caption: Signaling cascade of PFOA-induced oxidative stress leading to apoptosis.

Involvement of AKT/GSK3β/β-catenin Pathway in PFOA-Induced Ferroptosis

Caption: PFOA-induced ferroptosis via the AKT/GSK3β/β-catenin signaling pathway.

Detailed Experimental Protocols

Cell Viability Assay (WST-1)

-

Cell Seeding: Plate HepaRG cells in 96-well plates at a suitable density and allow them to adhere and differentiate.

-

PFAS Exposure: Prepare stock solutions of PFHpA in a suitable solvent (e.g., DMSO). Dilute the stock solution in the cell culture medium to achieve the desired final concentrations. The final solvent concentration should be consistent across all wells, including the solvent control (e.g., 0.5% DMSO).[15]

-

Incubation: Expose the cells to the various concentrations of PFHpA for specific time points (e.g., 24, 48, or 72 hours).[15]

-

WST-1 Reagent Addition: After the exposure period, add WST-1 reagent to each well according to the manufacturer's instructions.

-

Incubation with Reagent: Incubate the plates for a specified time (e.g., 1-4 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

Measurement: Measure the absorbance of the samples at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the solvent control.

Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage

-

Cell Exposure: Expose cells (e.g., HepG2) to different concentrations of PFHpA for a defined period (e.g., 24 hours).[10]

-

Cell Harvesting: After exposure, harvest the cells by trypsinization and resuspend them in a suitable buffer.

-

Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and pipette the mixture onto a microscope slide pre-coated with normal-melting-point agarose.

-

Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and cytoplasm, leaving behind the nuclear material.

-

Alkaline Unwinding: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer to allow the DNA to unwind.

-

Electrophoresis: Apply an electric field to the slides. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

-

Visualization and Scoring: Visualize the comets using a fluorescence microscope and score the extent of DNA damage using appropriate software.

Reactive Oxygen Species (ROS) Generation Assay

-

Cell Seeding and Exposure: Seed cells in a 96-well plate and expose them to PFHpA as described for the cytotoxicity assay.

-

Probe Loading: After the exposure period, incubate the cells with a fluorescent probe that is sensitive to ROS (e.g., 2',7'-dichlorofluorescein diacetate, DCFH-DA).

-

Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths. An increase in fluorescence indicates an increase in ROS generation.

-

Data Analysis: Express the results as a percentage increase in fluorescence compared to the solvent control.

Conclusion

The in vitro toxicological profile of Perfluoroheptanoic acid is still being fully elucidated. However, the available data, in conjunction with findings for other perfluoroalkyl substances, suggest that PFHpA has the potential to induce cytotoxicity, genotoxicity in mixtures, and oxidative stress. The disruption of key signaling pathways, as demonstrated for PFOA, may also be a relevant mechanism of PFHpA-induced toxicity. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the toxicological effects of PFHpA and to inform risk assessment strategies. Further studies focusing specifically on PFHpA are warranted to provide a more complete understanding of its in vitro toxicological profile.

References

- 1. healthvermont.gov [healthvermont.gov]

- 2. researchgate.net [researchgate.net]

- 3. Determination of Perflourooctanoic Acid Toxicity in a Human Hepatocarcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Perfluorooctanoic Acid Induces Ferroptosis in Hepatocytes via Oxidative Stress and AKT/GSK3β/β-Catenin Pathway Disruption - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of perfluorooctanoic acid in oxidative stress generation, DNA damage in cumulus cells, and its impact on in vitro maturation of porcine oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro screening of understudied PFAS with a focus on lipid metabolism disruption - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. In vitro assessment of the cytotoxic and mutagenic potential of perfluorooctanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pure.au.dk [pure.au.dk]

- 11. researchgate.net [researchgate.net]

- 12. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 13. Perfluorooctanoic acid exposure triggers oxidative stress in the mouse pancreas - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Determination of in vitro hepatotoxic potencies of a series of perfluoroalkyl substances (PFASs) based on gene expression changes in HepaRG liver cells - PMC [pmc.ncbi.nlm.nih.gov]

Industrial Sources of Perfluoroenanthic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoroenanthic acid (PFEA), also known as perfluoroheptanoic acid (PFHpA), is a member of the per- and polyfluoroalkyl substances (PFAS) family. These synthetic compounds are characterized by a fully fluorinated alkyl chain and a terminal functional group, in this case, a carboxylic acid. The carbon-fluorine bond's strength imparts high thermal and chemical stability to PFEA, leading to its use in various industrial applications. However, this stability also results in significant environmental persistence, bioaccumulation, and potential adverse health effects, making it a substance of increasing concern for researchers and drug development professionals. This guide provides a comprehensive overview of the industrial sources of PFEA, methods for its detection, and insights into its molecular interactions.

Industrial Applications and Sources of PFEA

PFEA and other PFAS have been utilized in a wide array of industrial processes and consumer products due to their unique surfactant properties and ability to repel water and oil. While historically less prevalent than its longer-chain counterpart, perfluorooctanoic acid (PFOA), PFEA is found in similar applications and can be a significant environmental contaminant.

Fluoropolymer Manufacturing

The primary historical and ongoing industrial source of PFEA is in the manufacturing of fluoropolymers, such as polytetrafluoroethylene (PTFE) and polyvinylidene fluoride (PVDF). In these processes, PFEA can be used as a processing aid, specifically as an emulsifier or surfactant, during the emulsion polymerization of fluorinated monomers. Although many manufacturers have phased out the use of long-chain PFAS like PFOA, PFEA may still be present as an impurity or a breakdown product of other fluorinated compounds used in these processes.

Surface Treatments

PFEA and its precursors have been used in the formulation of surface protection products for textiles, carpets, leather, and paper products. These treatments impart water-, oil-, and stain-resistant properties. Industrial wastewater from facilities manufacturing or applying these treatments is a significant source of PFEA contamination.

Aqueous Film-Forming Foams (AFFF)

Aqueous film-forming foams are highly effective for extinguishing flammable liquid fires and are used extensively at military sites, airports, and industrial facilities. While PFOA and perfluorooctane sulfonate (PFOS) have been the primary PFAS components in AFFF formulations, PFEA can also be present as a component or an impurity. Runoff from the use of AFFF for firefighting or training exercises can lead to significant environmental contamination.

Electronics and Semiconductor Manufacturing

The electronics industry utilizes PFAS in various processes, including photolithography, as surfactants in etching agents, and in the manufacturing of semiconductors and other electronic components. Wastewater from these facilities can contain a complex mixture of PFAS, including PFEA.

Quantitative Data on PFEA in Industrial Effluents

The following table summarizes reported concentrations of this compound (PFEA) in wastewater from various industrial sectors. It is important to note that concentrations can vary significantly based on the specific industrial process, wastewater treatment methods, and regulatory limits in place.

| Industrial Sector | Sample Type | PFEA Concentration Range (ng/L) | Reference(s) |

| Textile Dyeing Industry | Influent Wastewater | 630 - 4268 | [1] |

| Effluent Wastewater | 436 - 755 | [1] | |

| Sludge | 91,500 - 1,182,000 (ng/kg) | [1] | |

| Paper and Pulp Industry | Receiving River Water | 106.1 - 322.9 | [2] |

| Tap Water in Industrial Area | 9.5 - 174.8 | [2] | |

| Electronics Fabrication | Diluted Discharge | 376 - 623 (sum of target PFAS) | [3] |

| Fluorochemical Manufacturing | River Water near Facility | 891 - 20,624 (sum of PFCAs) | [4] |

Experimental Protocols for PFEA Analysis

The standard method for the detection and quantification of PFEA in environmental samples is based on solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocol is a generalized procedure based on U.S. Environmental Protection Agency (EPA) Method 537.1.

Sample Collection and Preservation

-

Sample Collection: Collect water samples in polypropylene bottles. If sampling from a tap, remove any aerators and flush the line for approximately 15 minutes before collecting the sample.

-

Preservation: For drinking water samples, the bottles are typically pre-preserved with Trizma® (tris(hydroxymethyl)aminomethane) to a final concentration of 2.5 g/L to adjust the pH and inhibit microbial degradation of target analytes.

-

Storage: Store samples at or below 6 °C until extraction, which should be performed within 14 days of collection.

Solid-Phase Extraction (SPE)

-

Cartridge Conditioning: Condition a 500 mg styrene-divinylbenzene (SDVB) SPE cartridge by passing 15 mL of methanol followed by 18 mL of reagent water through the cartridge. Do not allow the cartridge to go dry.

-

Sample Loading: Load the 250 mL water sample onto the conditioned SPE cartridge at a flow rate of 10-15 mL/min.

-

Cartridge Rinsing: After the entire sample has passed through, wash the cartridge with 7.5 mL of reagent water.

-

Cartridge Drying: Dry the cartridge under vacuum for 5 minutes.

-

Elution: Elute the trapped analytes from the cartridge by passing 4 mL of methanol through the cartridge and collecting the eluate. Repeat the elution step with another 4 mL of methanol.

-

Concentration: Concentrate the eluate to dryness under a gentle stream of nitrogen at 40-60 °C.

-

Reconstitution: Reconstitute the dried extract in 1 mL of 96:4 (v/v) methanol:water containing isotopically labeled internal standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

Chromatographic Separation:

-

LC Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 20 mM ammonium acetate in water.

-

Mobile Phase B: Methanol.

-

Gradient: A typical gradient starts with a higher percentage of mobile phase A, ramping to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 2 - 10 µL.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions for PFEA (PFHpA):

-

Quantifier: m/z 363 > 319

-

Qualifier: m/z 363 > 169

-

-

Dwell Time: Optimized for the number of analytes and chromatographic peak width.

-

Visualizations

Experimental Workflow for PFEA Analysis

Caption: Experimental workflow for the analysis of PFEA in water samples.

PFEA and the PPARα Signaling Pathway

Perfluoroalkyl acids, including PFEA, have been shown to act as agonists for the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a key role in lipid metabolism and homeostasis.[5][6] Activation of PPARα by xenobiotics can lead to the transcription of genes involved in fatty acid oxidation, potentially disrupting normal metabolic processes.

Caption: Activation of the PPARα signaling pathway by PFEA.

Conclusion

This compound is an environmentally persistent compound with widespread industrial sources, primarily linked to fluoropolymer manufacturing, surface treatments, and firefighting foams. Its detection in industrial effluents highlights the need for effective monitoring and remediation strategies. The established analytical methods, such as EPA Method 537.1, provide a robust framework for the quantification of PFEA in environmental matrices. For researchers and drug development professionals, understanding the interaction of PFEA with biological pathways, such as the PPARα signaling pathway, is crucial for assessing its potential toxicological effects and for the development of safer alternatives. Continued research into the industrial sources, environmental fate, and biological activity of PFEA is essential for mitigating its potential risks to human health and the environment.

References

- 1. researchgate.net [researchgate.net]

- 2. Perfluoroalkyl acids in surface waters and tapwater in the Qiantang River watershed-Influences from paper, textile, and leather industries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Microcontaminants and microplastics in water from the textile sector: a review and a database of physicochemical properties, use in the textile proces ... - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00639A [pubs.rsc.org]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. researchgate.net [researchgate.net]

Perfluoroenanthic Acid (PFNA) in the Environment: A Technical Guide to its Degradation Products and Pathways

For Researchers, Scientists, and Drug Development Professionals

Perfluoroenanthic acid (PFNA), a member of the per- and polyfluoroalkyl substances (PFAS) family, is a persistent environmental contaminant of increasing concern. Its resistance to natural degradation processes leads to its accumulation in various environmental matrices and biota. This technical guide provides an in-depth overview of the current understanding of PFNA degradation, focusing on its degradation products, the experimental protocols used to study its breakdown, and the underlying chemical pathways. While research specifically on PFNA is still emerging, this guide also draws upon the extensive body of work on perfluorooctanoic acid (PFOA) as a close structural analogue and representative perfluoroalkyl carboxylic acid (PFCA).

Degradation of this compound (PFNA)

Various advanced oxidation and reduction processes have been investigated for the degradation of PFNA and other PFCAs. These methods aim to break the highly stable carbon-fluorine (C-F) and carbon-carbon (C-C) bonds that characterize these "forever chemicals." The primary degradation pathways involve the shortening of the perfluoroalkyl chain, leading to the formation of shorter-chain PFCAs, and ultimately, mineralization to fluoride ions, carbon dioxide, and water.

Photocatalytic Degradation

Photocatalysis has emerged as a promising technology for the degradation of PFNA. This process typically involves the use of a semiconductor photocatalyst, which, upon irradiation with light of a suitable wavelength, generates highly reactive species that can break down the PFNA molecule.

A notable study demonstrated the complete degradation of PFNA using a reduced graphene oxide (r-GO)/WO3 nanoflower heterostructure as a photocatalyst under 365 nm light.[1][2] The degradation proceeds through two major pathways: C-C bond cleavage leading to chain shortening and C-F bond breaking resulting in defluorination.[1]

| Parameter | Value | Conditions | Reference |

| Degradation Efficiency | 100% | 100 µg/L PFNA, r-GO/WO3-NF photocatalyst, 365 nm light, 22 h, in the presence of isopropyl alcohol or glucose | [1][2] |

| Defluorination | 14% | 100 µg/L PFNA, r-GO/WO3-NF photocatalyst, 365 nm light, 22 h, in the presence of isopropyl alcohol or glucose | [1][2] |

| Shorter-chain PFCA Products | C3-C7 PFCAs | LC-MS/MS analysis | [2] |

The following protocol is based on the study by Ray et al. (2025).[1][2][3]

-

Catalyst Synthesis: A reduced graphene oxide (r-GO)/WO3 nanoflower (WO3-NF) heterostructure is synthesized using a surfactant-free solvothermal method.

-

Reaction Setup: A solution of 100 µg/L PFNA is prepared. The r-GO/WO3-NF photocatalyst is added to the solution. The reaction is carried out in a suitable reactor under 365 nm light irradiation. To quench hydroxyl radicals (•OH) or holes (h+), isopropyl alcohol or glucose is added to the solution, respectively.

-

Irradiation: The solution is irradiated with a 365 nm light source for 22 hours.

-

Analysis of Degradation: The degradation of PFNA is monitored by taking samples at different time intervals and analyzing them using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Analysis of Degradation Products: The formation of shorter-chain PFCAs is determined using LC-MS/MS.

-

Fluoride Ion Measurement: The concentration of fluoride ions released during the degradation process is measured using an ion chromatograph.

Caption: Photocatalytic degradation pathway of PFNA.

Sonochemical Degradation

Sonochemical degradation, or sonolysis, utilizes high-frequency ultrasound to induce acoustic cavitation in a solution. The collapse of these cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, leading to the thermal decomposition of compounds like PFNA.

Studies on the sonolytic degradation of a mixture of PFCAs, including PFNA, have shown it to be an effective removal method.[4] The degradation rate is influenced by factors such as pH and the presence of other substances.[4]

| Parameter | Value | Conditions | Reference |

| Degradation Efficiency | >85% | 120 min sonication at 575 kHz, pH 10.01 | [4] |

| Degradation Products | Shorter-chain PFCAs, Fluoride ions | Theoretical | [4][5] |

The following protocol is generalized from studies on the sonochemical degradation of PFCAs.[4][6]

-

Reaction Setup: An aqueous solution containing PFNA at a known initial concentration is prepared in a reactor vessel (e.g., glass beaker). The pH of the solution is adjusted to the desired value (e.g., 10.01).

-

Ultrasonic Irradiation: The reactor is placed in an ultrasonic bath or subjected to irradiation from an ultrasonic probe operating at a specific frequency (e.g., 575 kHz) and power density. The solution is irradiated for a set duration (e.g., 120 minutes).

-

Sample Analysis: Aliquots of the solution are withdrawn at various time points to monitor the degradation of PFNA using analytical techniques such as LC-MS.

-

Product Identification: The formation of shorter-chain PFCAs and the release of fluoride ions are quantified to determine the extent of degradation and mineralization.

Caption: Workflow for sonochemical degradation of PFNA.

Thermal Degradation

Thermal degradation involves the use of high temperatures to break down PFNA. Computational studies on the gas-phase thermal degradation of PFCAs, including those with structures similar to PFNA, suggest that the primary degradation mechanism involves the homolytic cleavage of C-C bonds.[7][8] This initial step leads to the formation of carbon-centered radicals, which then undergo further reactions such as β-scission and the loss of fluorine atoms to form volatile perfluoroalkenes.[7] The process can ultimately lead to the formation of shorter-chain PFCAs and mineralization.[7][9]

Caption: General thermal degradation pathway for PFCAs.

Biodegradation

The biodegradation of PFAS, including PFCAs, is an area of active research. While these compounds are generally considered recalcitrant to microbial degradation, some studies have shown that certain microorganisms and microbial consortia can facilitate their transformation.[10][11] Biodegradation pathways for PFCAs are not yet fully elucidated but are thought to involve enzymatic processes that can lead to defluorination and chain shortening.[10][12] Specific quantitative data and detailed pathways for the biodegradation of PFNA are currently limited in the scientific literature.

Analytical Methodologies

The analysis of PFNA and its degradation products is crucial for understanding its environmental fate and the efficacy of remediation technologies. The primary analytical technique employed is Liquid Chromatography coupled with Mass Spectrometry (LC-MS), often in tandem (LC-MS/MS).[1][13][14]

-

Liquid Chromatography (LC): Separates PFNA and its various degradation products based on their chemical properties, such as chain length and polarity.

-

Mass Spectrometry (MS): Detects and identifies the separated compounds by measuring their mass-to-charge ratio. Tandem mass spectrometry (MS/MS) provides further structural information for unambiguous identification.

For the quantification of total organic fluorine, techniques like Combustion Ion Chromatography (CIC) can be used.[13]

Conclusion

The degradation of this compound in the environment is a complex process that is being actively investigated. Advanced oxidation and reduction technologies, particularly photocatalysis and sonolysis, have demonstrated significant potential for the breakdown of PFNA into shorter-chain PFCAs and ultimately, mineralization. Thermal degradation also offers a viable pathway for its destruction. While biodegradation of PFNA is plausible, further research is needed to identify specific microbial pathways and quantify degradation rates. The continued development of sensitive analytical methods is essential for monitoring the fate of PFNA and its degradation products in the environment and for evaluating the effectiveness of remediation strategies. This guide provides a foundational understanding for researchers and professionals working to address the challenges posed by this persistent environmental contaminant.

References

- 1. Insight into the Photocatalytic Degradation Mechanism for “Forever Chemicals” PFNA by Reduced Graphene Oxide/WO3 Nanoflower Heterostructures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. research.manchester.ac.uk [research.manchester.ac.uk]

- 6. research-management.mq.edu.au [research-management.mq.edu.au]

- 7. par.nsf.gov [par.nsf.gov]

- 8. researchgate.net [researchgate.net]

- 9. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 10. Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Review: Per- and Polyfluoroalkyl Substances—Biological Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. "Biodegradation of per- and polyfluoroalkyl substances (PFAS): A review" by Zhiming Zhang, Dibyendu Sarkar et al. [digitalcommons.mtu.edu]

- 13. pub.norden.org [pub.norden.org]

- 14. pubs.acs.org [pubs.acs.org]

Perfluoroenanthic Acid (PFHpA) in the Environment: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoroenanthic acid (PFHpA), a member of the per- and polyfluoroalkyl substances (PFAS) family, is a seven-carbon perfluorinated carboxylic acid (PFCA). Due to the exceptional strength of the carbon-fluorine bond, PFHpA, like other PFAS, is highly persistent in the environment, leading to its widespread distribution across various environmental compartments. This technical guide provides a comprehensive overview of the occurrence of PFHpA in environmental samples, details the experimental protocols for its analysis, and explores its potential toxicological pathways.

Occurrence of this compound in Environmental Samples

PFHpA has been detected globally in various environmental matrices, including water, soil, sediment, and biota. Its presence is often associated with industrial activities, the use of aqueous film-forming foams (AFFFs), and the degradation of precursor compounds. The following tables summarize the quantitative data on PFHpA concentrations reported in recent scientific literature.

Data Presentation

Table 1: Concentration of this compound (PFHpA) in Water Samples

| Water Source | Location | Concentration Range (ng/L) | Mean/Median Concentration (ng/L) | Reference(s) |

| Surface Water | Global | ND - 52.63 | - | [1] |

| Surface Water | Pensacola Bay System, USA | - | Median: 0.51 | [2] |

| River Water | Hutuo River, China | ND - 4.27 | Mean: 0.32 | [3] |

| River Water | Xiaoqing River Basin, China | 860 - 4300 | - | [4] |

| Groundwater | Hutuo River Plain, China | ND - 13.34 | - | [3] |

| Groundwater | Eastern United States | Detected (no specific range given for PFHpA) | - | [5] |

| Drinking Water | Global | Generally < 10 (in non-contaminated sites) | - | [6] |

ND: Not Detected

Table 2: Concentration of this compound (PFHpA) in Soil and Sediment Samples

| Matrix | Location | Concentration Range (ng/g dw) | Mean/Median Concentration (ng/g dw) | Reference(s) |

| Soil | Maine, USA | 0.05 - 1.62 | - | [7] |

| Soil | Sweden | 0.23 - 1.9 | - | [7] |

| Sediment | Pensacola Bay System, USA | Detected (present in extraction blanks) | - | [5] |

| Sediment | Buriganga, Shitalakkha, and Turag Rivers | Detected | - | [1] |

dw: dry weight

Table 3: Concentration of this compound (PFHpA) in Biota Samples

| Organism | Tissue | Location | Concentration Range (ng/g ww) | Mean/Median Concentration (ng/g ww) | Reference(s) |

| Plankton | Whole body | Arctic Ocean | Contributes 8.6% to total PFAS | - | [8] |

| Marine Invertebrates | Various | Global | Detected, but generally lower than long-chain PFAS | - | [8] |

| Fish | Various | Swiss Lakes | Detected in Perca fluviatilis | - | [9] |

| Coastal Organisms | Various | West Coast of South Korea | Detected | - | [10] |

ww: wet weight

Experimental Protocols

The accurate quantification of PFHpA in environmental samples requires robust and sensitive analytical methods. The most common approach involves solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following sections detail generalized experimental protocols for different matrices.

Analysis of PFHpA in Water Samples

1. Sample Collection and Preservation:

-

Collect water samples in high-density polyethylene (HDPE) or polypropylene containers.

-

Preserve samples by adding a buffering agent (e.g., Trizma®) and a reducing agent (e.g., sodium thiosulfate) if residual chlorine is present.

-

Store samples at ≤ 6 °C and protect from light.

2. Solid-Phase Extraction (SPE):

-

Cartridge Conditioning: Condition a weak anion exchange (WAX) SPE cartridge with methanol followed by reagent water.

-

Sample Loading: Load a known volume of the water sample (e.g., 250-500 mL) onto the SPE cartridge at a controlled flow rate.

-

Washing: Wash the cartridge with a buffer solution (e.g., acetate buffer) to remove interferences.

-

Elution: Elute the retained analytes, including PFHpA, with a basic methanolic solution (e.g., 1% ammonium hydroxide in methanol).

3. Instrumental Analysis (LC-MS/MS):

-

Concentration: Concentrate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

-

Reconstitution: Add an internal standard solution and reconstitute the sample in a suitable solvent (e.g., methanol/water).

-

Chromatographic Separation: Inject the sample onto a reverse-phase LC column (e.g., C18) for separation. A typical mobile phase consists of a gradient of ammonium acetate in water and methanol.

-

Mass Spectrometric Detection: Detect and quantify PFHpA using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) and multiple reaction monitoring (MRM) mode. The precursor ion for PFHpA is m/z 363, and common product ions are m/z 319 and 169.

Analysis of PFHpA in Soil and Sediment Samples

1. Sample Preparation:

-

Air-dry the soil or sediment sample and sieve to remove large debris.

-

Homogenize the sample prior to extraction.

2. Extraction:

-

Weigh a known amount of the dried sample (e.g., 5 g) into a polypropylene centrifuge tube.

-

Add an internal standard solution.

-

Add an extraction solvent, typically methanol with a small percentage of ammonium hydroxide (e.g., 0.3%).

-

Shake or sonicate the sample for a specified period (e.g., 30 minutes).

-

Centrifuge the sample and collect the supernatant. Repeat the extraction process for exhaustive recovery.

3. Extract Cleanup (SPE):

-

The methanolic extract is diluted with water and subjected to SPE cleanup, often using a combination of WAX and graphitized carbon black (GCB) cartridges to remove co-extracted matrix components. The procedure is similar to that for water samples.

4. Instrumental Analysis (LC-MS/MS):

-

The final eluate is concentrated, reconstituted, and analyzed by LC-MS/MS as described for water samples.

Analysis of PFHpA in Biological Tissues

1. Sample Homogenization:

-

Homogenize a known weight of the tissue sample.

2. Extraction:

-

Alkaline Digestion: For some tissues, an initial alkaline digestion with potassium hydroxide can aid in breaking down the matrix and releasing the analytes.

-

Solvent Extraction: Extract the homogenized tissue with a solvent such as acetonitrile or methanol. The extraction can be enhanced by using techniques like sonication or pressurized liquid extraction.

-

Centrifuge and collect the supernatant.

3. Extract Cleanup:

-

The extract is typically subjected to a cleanup step to remove lipids and other interferences. This may involve dispersive SPE with sorbents like C18 and GCB, or cartridge-based SPE.

4. Instrumental Analysis (LC-MS/MS):

-

The cleaned extract is concentrated, reconstituted, and analyzed by LC-MS/MS as described for other matrices.

Mandatory Visualization

Experimental Workflow for PFHpA Analysis

Caption: General workflow for the analysis of PFHpA in environmental samples.

Potential Toxicological Signaling Pathways of Short-Chain PFCAs

While the specific molecular initiating events and signaling pathways for PFHpA are not as extensively studied as those for longer-chain PFAS like PFOA, research on short-chain PFCAs and related compounds suggests several potential mechanisms of toxicity. These include activation of nuclear receptors, induction of oxidative stress, and disruption of cellular metabolism. The following diagram illustrates a hypothetical signaling pathway based on current understanding.

Caption: Hypothetical signaling pathways for short-chain PFCA toxicity.

Discussion of Toxicological Pathways

The toxicological profile of PFHpA is not as well-defined as that of its longer-chain counterparts, PFOA and PFOS. However, emerging research on short-chain PFAS suggests several potential mechanisms of action.

-

Nuclear Receptor Activation: Like other PFAS, PFHpA may interact with and activate nuclear receptors such as the peroxisome proliferator-activated receptor alpha (PPARα) and the constitutive androstane receptor (CAR)/pregnane X receptor (PXR).[11][12][13] Activation of these receptors can lead to alterations in the expression of genes involved in lipid metabolism, glucose homeostasis, and xenobiotic detoxification.[11][13] Toxicogenomic studies on PFOA have demonstrated a significant PPARα-dependent transcriptional response in the liver of rodents.[11][12][13][14][15]

-

Oxidative Stress and Mitochondrial Dysfunction: Some studies have indicated that exposure to certain PFAS, including shorter-chain variants, can induce the generation of reactive oxygen species (ROS), leading to oxidative stress within cells.[16] This can result in damage to cellular components, including lipids, proteins, and DNA, and may trigger apoptotic pathways. Mitochondrial dysfunction has also been proposed as a mechanism of PFAS toxicity.

-

Endocrine Disruption: There is evidence that some PFAS can interfere with endocrine signaling pathways. For example, PFOA has been shown to affect thyroid hormone biosynthesis and estrogen-responsive genes in fish.[14] While more research is needed for PFHpA specifically, the potential for endocrine disruption is a key area of concern for this class of compounds.

-

Other Cellular Effects: In vitro studies have shown that PFAS can impact various cellular processes, including cell viability, proliferation, and inflammatory responses. The specific effects and their potency can vary depending on the chain length of the PFAS, with some studies suggesting that shorter-chain compounds may be less potent than their longer-chain analogs in certain assays.

Conclusion

This compound is a ubiquitous environmental contaminant detected in a wide range of environmental matrices. This guide has provided a summary of its occurrence, detailed analytical protocols for its detection, and an overview of potential toxicological pathways. Continued research is necessary to fully elucidate the environmental fate, transport, and health effects of PFHpA and other short-chain PFAS. The methodologies and information presented here serve as a valuable resource for researchers and professionals working to understand and mitigate the impacts of these persistent chemicals.

References

- 1. f.oaes.cc [f.oaes.cc]

- 2. researchgate.net [researchgate.net]

- 3. Contamination Profiles of Perfluoroalkyl Substances (PFAS) in Groundwater in the Alluvial–Pluvial Plain of Hutuo River, China - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. publications.iarc.who.int [publications.iarc.who.int]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Occurrence and Bioaccumulation Patterns of Per- and Polyfluoroalkyl Substances (PFAS) in the Marine Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of per- and polyfluoroalkyl substances (PFAS) in six different fish species from Swiss lakes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. tandfonline.com [tandfonline.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Toxicogenomic analysis of the hepatic effects of perfluorooctanoic acid on rare minnows (Gobiocypris rarus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Perfluorooctanoic Acid and Its Short-Chain Substitutes Induce Cytotoxic and Prooxidative Changes in Human Peripheral Blood Mononuclear Cells: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Perfluoroenanthic Acid (PFHpA) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Abstract

This application note details a robust and sensitive method for the quantification of Perfluoroenanthic acid (PFHpA), a member of the per- and polyfluoroalkyl substances (PFAS) family, in various matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol provides a comprehensive workflow, including sample preparation, chromatographic separation, and mass spectrometric detection. The method is suitable for researchers, scientists, and professionals in drug development and environmental monitoring requiring accurate and reliable PFHpA quantification.

Introduction

This compound (PFHpA) is a seven-carbon perfluoroalkyl carboxylic acid (PFCA) that has been detected in the environment and in biological samples. Due to the persistence, bioaccumulative potential, and potential adverse health effects of PFAS compounds, sensitive and selective analytical methods are crucial for their monitoring. LC-MS/MS has become the gold standard for the analysis of PFAS due to its high sensitivity and specificity. This application note presents a detailed protocol for the quantification of PFHpA, which can be adapted for various sample types.

Experimental

-

This compound (PFHpA) standard

-

Isotopically labeled internal standard (e.g., ¹³C₄-PFHpA)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Solid Phase Extraction (SPE) cartridges (e.g., Weak Anion Exchange - WAX)[1]

-

Syringe filters (e.g., 0.22 µm PVDF)

Sample preparation is a critical step to remove matrix interferences and concentrate the analyte. The choice of method depends on the sample matrix.

2.2.1. Water Samples (Drinking Water, Surface Water)

A common method for water samples is Solid Phase Extraction (SPE).[1][2]

-

Conditioning: Condition a WAX SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.[1]

-

Loading: Load 250-500 mL of the water sample onto the cartridge at a flow rate of 5-10 mL/min.

-

Washing: Wash the cartridge with 5 mL of a solution like 25 mM acetate buffer to remove interferences.

-

Elution: Elute the analytes with 5 mL of methanol.

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial mobile phase.

2.2.2. Biological Samples (Serum, Plasma)

For serum and plasma samples, protein precipitation is a straightforward and effective technique.[3][4]

-

Precipitation: To 100 µL of serum or plasma, add 300 µL of cold acetonitrile containing the internal standard.

-

Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes.

-

Extraction: Transfer the supernatant to a new tube.

-

Concentration: Evaporate the supernatant to dryness and reconstitute in 1 mL of the initial mobile phase.

2.3.1. Liquid Chromatography (LC)

-

Column: A C18 reversed-phase column is commonly used for the separation of PFAS. An example is an Agilent InfinityLab Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm).[2]

-

Mobile Phase A: 5 mM Ammonium acetate in water.[5]

-

Mobile Phase B: 5 mM Ammonium acetate in 95:5 methanol/water.[5]

-